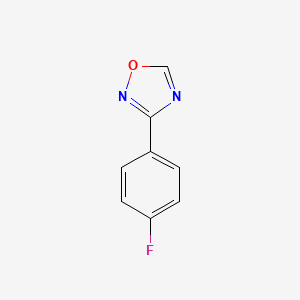

3-(4-Fluorophenyl)-1,2,4-oxadiazole

Description

Significance of Heterocyclic Scaffolds in Modern Chemical Biology

Heterocyclic compounds are integral to the field of chemical biology and drug discovery. nih.govjmchemsci.commdpi.com These cyclic molecules, which contain at least one atom other than carbon within their ring structure, are found in a vast number of biologically active molecules, including many approved drugs. nih.govmdpi.com Their prevalence stems from their ability to form stable, three-dimensional structures that can interact with biological targets such as enzymes and receptors with high specificity. nih.govrsc.org

The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these scaffolds, such as the ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov Medicinal chemists often utilize these scaffolds to mimic the structures of endogenous molecules, thereby modulating their physiological functions. nih.gov The continuous development of novel synthetic methods to create diverse heterocyclic libraries is a driving force in expanding the chemical space available for drug discovery. jmchemsci.com

Overview of Oxadiazole Isomers and Their Pharmacological Relevance

Oxadiazoles (B1248032) are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.govderpharmachemica.com Depending on the relative positions of these heteroatoms, four distinct isomers exist: 1,2,3-oxadiazole (B8650194), 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole (B1194373). nih.govijpsjournal.comderpharmachemica.com

Among these isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most extensively studied due to their significant pharmacological potential and greater chemical and thermal stability. nih.govnih.gov The 1,2,4-oxadiazole ring, in particular, is a component of several commercially available drugs and has been investigated for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. nih.govijpsjournal.com The 1,3,4-oxadiazole isomer also exhibits a broad range of pharmacological activities, such as anti-inflammatory, analgesic, and anticancer effects. nih.govrroij.com In contrast, the 1,2,3-oxadiazole isomer is the least studied due to its inherent instability, while 1,2,5-oxadiazole derivatives have found applications as high-energy density materials. ijpsjournal.com

Table 1: Comparison of Oxadiazole Isomers

| Isomer | Key Characteristics | Common Pharmacological Activities |

| 1,2,4-Oxadiazole | Stable, widely studied, bioisostere for esters and amides. nih.govnih.gov | Anti-inflammatory, anticancer, antiviral, antimicrobial. nih.govijpsjournal.com |

| 1,3,4-Oxadiazole | Stable, widely studied, often compared to the 1,2,4-isomer. nih.govacs.org | Anti-inflammatory, analgesic, anticancer. nih.govrroij.com |

| 1,2,3-Oxadiazole | Least stable and least studied isomer. ijpsjournal.com | Limited pharmacological data due to instability. |

| 1,2,5-Oxadiazole | Also known as furazan. ijpsjournal.com | Primarily used in materials science. ijpsjournal.com |

The 1,2,4-Oxadiazole Motif as a Bioisosteric Replacement in Drug Design

A key strategy in medicinal chemistry is the concept of bioisosterism, where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. researchgate.netnih.gov The 1,2,4-oxadiazole ring is widely recognized as a valuable bioisostere for ester and amide functionalities. nih.govresearchgate.netnih.gov

This bioisosteric replacement is particularly advantageous because the 1,2,4-oxadiazole ring is generally more resistant to hydrolysis by esterases and amidases, which can improve the metabolic stability and oral bioavailability of a drug candidate. researchgate.netmdpi.com The ability of the 1,2,4-oxadiazole to act as a hydrogen bond acceptor allows it to mimic the interactions of esters and amides with biological targets. nih.gov This strategy has been successfully employed in the design of numerous drug candidates across various therapeutic areas. nih.govnih.gov For instance, replacing an amide or ester with a 1,2,4-oxadiazole can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIDNLOFDCZWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597685 | |

| Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887763-94-2 | |

| Record name | 3-(4-Fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 3 4 Fluorophenyl 1,2,4 Oxadiazole Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of 3-(4-fluorophenyl)-1,2,4-oxadiazole derivatives is highly sensitive to the nature and placement of various substituents. The introduction of different functional groups can drastically alter a compound's potency and selectivity for its biological target.

Research into 3,5-disubstituted-1,2,4-oxadiazoles has demonstrated that even small changes to the substituents can lead to significant shifts in anticancer activity. For instance, studies have shown that certain derivatives exhibit specificity towards pancreatic and prostate cancer cell lines. nih.gov In one study, while many compounds in a series of 3,5-disubstituted-1,2,4-oxadiazoles showed broad cytotoxic effects, specific compounds were identified with notable selectivity. For example, compounds 3j and 3k were particularly effective against pancreatic cancer cells, while compound 3n was highly selective for prostate cancer cells, being over 450-fold more selective for this cell line. nih.govcapes.gov.br

The nature of the substituent, whether electron-donating or electron-withdrawing, is a key determinant of activity. In a series of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives, the introduction of electron-withdrawing groups (EWGs) on the 5-aryl ring of the 1,2,4-oxadiazole (B8745197) was found to increase antitumor activity. mdpi.com This suggests that the electronic properties of the substituents play a direct role in the molecular interactions responsible for the compound's biological effect.

Furthermore, studies on diaryl 5-amino-1,2,4-oxadiazoles identified as tubulin inhibitors highlighted the importance of substituent placement. It was found that the presence of an alkyl or alkoxyl group in the 4-position of the PhNH fragment at C-5 was critical for antitubulin activity. In contrast, placing these groups on the phenyl ring at the C-3 position had only a marginal effect on activity. researchgate.net

Role of the 4-Fluorophenyl Moiety in Modulating Pharmacological Profiles

The 4-fluorophenyl group at the C-3 position is a recurring motif in many biologically active 1,2,4-oxadiazole derivatives. Its presence is not arbitrary; it serves to fine-tune the molecule's pharmacological profile through specific electronic and steric effects. The substitution of fluorine at the para-position of the phenyl ring is a common strategy in drug design to enhance metabolic stability and improve binding affinity.

A comparative study of butyrylcholinesterase (BuChE) inhibitors provides clear evidence of the fluorine atom's influence. By comparing pairs of compounds where the only difference is a 4-fluoro versus a 4-chloro substituent at the C-3 phenyl ring, the specific contribution of fluorine can be assessed. For example, the 4-fluorophenyl derivative 6h showed a BuChE inhibitory activity (IC₅₀) of 1.13 µM, whereas its 4-chlorophenyl counterpart, when attached to the same C-5 substituent, displayed different potency, illustrating the nuanced effect of the halogen choice. nih.gov

Data sourced from a study on butyrylcholinesterase inhibitors, comparing the effect of 4-fluoro and 4-chloro substitutions on the C-3 phenyl ring. nih.gov

Electronic and Steric Effects of Fluorine Substitution

The unique properties of the fluorine atom are central to its role in modulating drug activity. Fluorine is the most electronegative element, which allows it to form strong, polarized bonds with carbon (C-F). This strong C-F bond is more resistant to metabolic attack by cytochrome P450 enzymes compared to a C-H bond, thus increasing the metabolic stability and half-life of the drug.

From a steric perspective, fluorine is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å). This allows it to replace hydrogen without causing significant steric hindrance at the receptor binding site, often making it a "bioisostere" of hydrogen. This minimal steric profile, combined with its potent electronic effects, makes fluorine a valuable tool for optimizing lead compounds.

Impact of Substitutions at the C-5 Position of the 1,2,4-Oxadiazole Ring

The C-5 position of the 1,2,4-oxadiazole ring is a primary site for chemical modification to explore and optimize biological activity. In derivatives where the C-3 position is fixed with a 4-fluorophenyl group, varying the substituent at C-5 has been shown to have a profound impact on potency and selectivity.

In the development of selective butyrylcholinesterase (BuChE) inhibitors, a series of compounds based on the this compound core were synthesized with diverse substituents at the C-5 position, linked via a piperidine (B6355638) ring. The nature of the benzyl (B1604629) group attached to the piperidine nitrogen directly influenced the inhibitory activity. The study revealed that introducing a fluorine atom on the benzyl ring at the C-5 substituent (compound 6h ) resulted in an IC₅₀ value of 1.13 µM. In contrast, substituting it with a chlorine atom (compound 6l ) led to an IC₅₀ of 2.13 µM, demonstrating that halogen substitution at this distal position is a key factor in modulating potency. nih.gov

Data from a study evaluating 5-substituted-3-(4-fluorophenyl)-1,2,4-oxadiazole derivatives as BuChE inhibitors. nih.gov

Bioisosteric Transformations and Their Consequences for Molecular Recognition

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a cornerstone of medicinal chemistry. The 1,2,4-oxadiazole ring itself is often employed as a bioisostere for ester and amide functionalities to improve metabolic stability and oral bioavailability. mdpi.com Furthermore, the 1,2,4-oxadiazole ring can itself be replaced by other heterocyclic systems to probe the structural requirements for molecular recognition and potentially discover compounds with improved properties.

A notable example involves the bioisosteric replacement of the 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole (B1194373) ring, in a series of cannabinoid receptor 2 (CB₂) ligands. This transformation led to a significant change in biological activity. The 1,2,4-oxadiazole derivative (1a ) displayed high affinity for the CB₂ receptor with a Kᵢ value of 2.5 nM. However, its 1,3,4-oxadiazole bioisostere (9a ) showed a 10-fold reduction in CB₂ affinity (Kᵢ = 25 nM). rsc.org While the affinity was reduced, the study noted that the 1,3,4-oxadiazole analogs possessed higher polarity and showed reduced metabolic degradation, which can be advantageous properties for drug candidates. nih.govrsc.org

This demonstrates that while bioisosteric rings may share structural similarities, subtle differences in their geometry, electronic properties, and hydrogen-bonding capabilities can have profound consequences for molecular recognition and downstream biological function. The 1,2,4-oxadiazole ring can also be considered a bioisostere for other five-membered heterocycles like 1,3,4-thiadiazoles or triazoles, with each transformation offering a different profile of activity and physicochemical properties. nih.govresearchgate.netacs.org

Biological Activities and Pharmacological Potential of 3 4 Fluorophenyl 1,2,4 Oxadiazole and Analogs in Vitro Investigations

Anticancer and Antiproliferative Activities

Derivatives of 1,2,4-oxadiazole (B8745197) are recognized for their potential as anticancer agents. nih.gov The structural versatility of the oxadiazole scaffold allows for modifications that can enhance cytotoxicity against various tumor cell lines. nih.gov

Numerous studies have highlighted the ability of 3-(4-fluorophenyl)-1,2,4-oxadiazole analogs to inhibit the growth and viability of cancer cells. For instance, a series of novel 1,2,3-triazole/1,2,4-oxadiazole hybrids were evaluated for their antiproliferative effects, with several compounds demonstrating significant activity with GI50 values ranging from 28 to 104 nM. nih.gov Another study reported on 1,3,4-oxadiazole (B1194373) derivatives that showed potent anticancer activity against various human cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), DU-145 (prostate), and HEPG2 (liver). neliti.com

In a separate investigation, new 1,3,4-oxadiazole derivatives were synthesized and tested against several cancer cell lines. researchgate.net The results indicated that seven of these compounds exhibited inhibitory activity against K562 (human erythromyeloblastoid leukemia cell line) with an inhibition rate exceeding 50%. researchgate.net One specific compound, 5f, was particularly potent against K562, showing an 85% inhibition ratio. researchgate.net

Furthermore, a series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles were designed and synthesized. rsc.orgrsc.org Several of these compounds exhibited significant anticancer activity against prostate (PC3 & DU-145), lung (A549), and liver (HEPG2) cancer cell lines, with some showing superior potency compared to the standard drug etoposide. rsc.orgrsc.org Notably, these compounds displayed selectivity for cancer cells over normal Vero cells. rsc.orgrsc.org

Table 1: Selected this compound Analogs and their In Vitro Anticancer Activity

| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 7j | Panc-1 | 0.028 | nih.gov |

| 7k | Panc-1 | 0.031 | nih.gov |

| 7l | Panc-1 | 0.029 | nih.gov |

| 30a | PC3 | Not specified | rsc.orgrsc.org |

| 30a | DU-145 | Not specified | rsc.orgrsc.org |

| 30a | A549 | Not specified | rsc.orgrsc.org |

| 30a | HEPG2 | Not specified | rsc.orgrsc.org |

| 8v | K-562 | 1.95 | nih.gov |

| 8v | Jurkat | 2.36 | nih.gov |

| 8v | KG-1a | 3.45 | nih.gov |

The anticancer effects of this compound analogs are often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. A novel series of 3,5-diaryl-1,2,4-oxadiazoles were identified as potent inducers of apoptosis in tumor cells. nih.gov One lead compound from this series, MX-126374, was shown to selectively induce apoptosis and inhibit the growth of tumor cells. nih.gov

Further studies on 1,2,3-triazole/1,2,4-oxadiazole hybrids revealed that the most active compounds promoted apoptosis by activating caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov Cell cycle analysis of pancreatic cancer cells treated with a 1,3,4-oxadiazole nortopsentin derivative, compound 3b, showed a significant increase in the percentage of cells in the G2/M phase, indicating cell cycle arrest at this stage. mdpi.com Specifically, treatment led to a decrease in the G0/G1 phase from 54% to 10% and an increase in the G2/M phase from 23% to 76% in Suit-2 cells. mdpi.com

In another study, a series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were found to induce cell death through apoptosis at high rates. acs.org The most effective compounds induced apoptosis in the range of 16.10–21.54%, which was higher than the 10.07% induced by cisplatin. acs.org

A significant mechanism through which this compound analogs exert their anticancer effects is by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The epidermal growth factor receptor (EGFR) is a key target. rsc.orgrsc.org A series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles were found to have a robust inhibitory effect on the wild-type EGFR enzyme. rsc.orgrsc.org The lead compound, 30a, also significantly inhibited EGFR autophosphorylation in HEPG2 cells. rsc.orgrsc.org

Similarly, a series of 1,3,4-oxadiazole-1,2,3-triazole hybrids were designed as EGFR tyrosine kinase (EGFR-TK) inhibitors. nih.gov The most active compounds in this series inhibited EGFR-TK with IC50 values ranging from 0.11 to 0.73 µM. nih.gov Furthermore, a series of 1,3,4-oxadiazole/chalcone hybrids were evaluated as inhibitors of EGFR and Src kinases. nih.gov Compound 8v was particularly effective, inhibiting EGFR with an IC50 of 0.24 µM and Src with an IC50 of 0.96 µM. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, 1,2,4-oxadiazole derivatives have demonstrated significant potential as antimicrobial agents. nih.gov The emergence of antibiotic resistance has spurred the search for new compounds, and oxadiazoles (B1248032) have shown a broad spectrum of activity against various pathogens. nih.govresearchgate.net

Several studies have reported the antibacterial activity of this compound analogs. A series of 1,3,4-oxadiazole-based compounds were shown to inhibit the growth of Staphylococcus aureus independent of LtaS function. nih.gov One derivative, compound 13, which incorporated a pentafluorosulfanyl substituent, showed enhanced activity against a range of Gram-positive bacteria. nih.govacs.org When combined with an efflux pump inhibitor, these compounds also inhibited the growth of E. coli and other multidrug-resistant Gram-negative pathogens. nih.gov

Another study on trifluoromethylpyridine 1,3,4-oxadiazole derivatives revealed good activity against plant bacterial pathogens. acs.org Compound 6a showed high in vitro activity against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri, with EC50 values of 26.2 and 10.11 μg/mL, respectively. acs.org

Table 2: In Vitro Antibacterial Activity of Selected this compound Analogs

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 1771 | S. aureus | 8-16 | nih.gov |

| 13 | S. aureus | Not specified | nih.gov |

| LMM6 | M. tuberculosis H37Rv | 8.27–33.07 µM | oup.com |

| LMM6 | M. smegmatis mc2 155 | 8.25 µM | oup.com |

| LMM6 | M. szulgai | 2.05 µM | oup.com |

| 6a | R. solanacearum | 26.2 (EC50) | acs.org |

| 6a | X. axonopodis pv. citri | 10.11 (EC50) | acs.org |

The antifungal potential of this compound analogs has also been a subject of investigation. A 1,3,4-oxadiazole derivative, LMM6, demonstrated significant fungicidal activity against Candida albicans. nih.gov It showed a better inhibitory effect than the conventional antifungal fluconazole (B54011) and had a fungicidal profile at concentrations of 32, 64, and 128 μg/mL. nih.gov The minimum inhibitory concentration (MIC) values for LMM6 against several clinical C. albicans isolates ranged from 8 to 32 µg/mL. nih.gov

In another study, a series of 1,2,4-oxadiazole derivatives were synthesized and screened for their antifungal activity against various plant pathogenic fungi. mdpi.comresearchgate.net Compounds 4f and 4q showed significant activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.comresearchgate.net Notably, compound 4f was more effective than the commercial fungicide carbendazim (B180503) against Exserohilum turcicum. mdpi.comresearchgate.net

Table 3: In Vitro Antifungal Activity of Selected this compound Analogs

| Compound ID | Fungal Strain | MIC/EC50 (µg/mL) | Reference |

| LMM6 | C. albicans | 8-32 (MIC) | nih.gov |

| 4f | R. solani | 12.68 (EC50) | mdpi.comresearchgate.net |

| 4f | F. graminearum | 29.97 (EC50) | mdpi.comresearchgate.net |

| 4f | E. turcicum | 29.14 (EC50) | mdpi.comresearchgate.net |

| 4f | C. capsica | 8.81 (EC50) | mdpi.comresearchgate.net |

| 4q | R. solani | 38.88 (EC50) | mdpi.comresearchgate.net |

| 4q | F. graminearum | 149.26 (EC50) | mdpi.comresearchgate.net |

| 4q | E. turcicum | 228.99 (EC50) | mdpi.comresearchgate.net |

| 4q | C. capsica | 41.67 (EC50) | mdpi.comresearchgate.net |

Anti-inflammatory and Analgesic Activities

Derivatives of 1,2,4-oxadiazole have shown notable anti-inflammatory and analgesic effects, primarily through the inhibition of key enzymes and signaling molecules involved in the inflammatory cascade. mdpi.comnih.gov

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, existing in two primary isoforms: COX-1 and COX-2. mdpi.com While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs. nih.gov

Several studies have investigated the COX inhibitory potential of 1,2,4-oxadiazole analogs. For instance, a series of 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov The results indicated that many of these compounds exhibited potent COX-2 inhibitory activity and selectivity. nih.gov In particular, S-alkyl derivatives within the triazole series demonstrated superior activity and selectivity towards COX-2. nih.gov

Another study focused on novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone. mdpi.com These compounds were found to be selective COX-2 inhibitors in vitro, a finding supported by molecular docking studies. mdpi.com The 1,3,4-oxadiazole ring is believed to enhance the COX inhibitory activity of these molecules. mdpi.com Similarly, other research on 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone revealed that the compounds exhibited better affinity for the COX-2 isoenzyme compared to the reference drug Meloxicam. mdpi.com

The table below summarizes the in vitro COX inhibitory activity of selected 1,3,4-oxadiazole and 1,2,4-triazole derivatives.

| Compound Series | Target | Key Findings | Reference |

| 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives | COX-1/COX-2 | Potent COX-2 inhibitory activity and selectivity (IC50 = 0.04–0.14 μM, SI = 60.71–337.5). | nih.gov |

| Pyrrolo[3,4-d]pyridazinone-based 1,3,4-Oxadiazole | COX-2 | Selective COX-2 inhibitors. | mdpi.com |

| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | COX-1/COX-2 | Better affinity for COX-2 isoenzyme than Meloxicam. | mdpi.com |

IC50: The half maximal inhibitory concentration. SI: Selectivity Index (COX-1 IC50/COX-2 IC50).

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pro-inflammatory cytokines that play a crucial role in the pathogenesis of various inflammatory diseases. The ability of 1,2,4-oxadiazole derivatives to modulate these cytokines has been a subject of investigation.

In a study involving LPS-activated RAW 264.7 macrophages, novel 1,3,4-oxadiazole and 1,2,4-triazole derivatives were assessed for their anti-inflammatory effects. nih.gov The research aimed to determine their ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Another study highlighted that an N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine derivative induced TNF-α production in murine bone marrow-derived macrophages, suggesting an immunomodulatory role by polarizing macrophages to an M1 phenotype. nih.gov

Anti-tubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health issue. The search for novel anti-tubercular agents is a continuous effort in medicinal chemistry. The 1,2,4-oxadiazole scaffold has emerged as a promising framework for the development of new anti-tubercular drugs.

A study by Parikh et al. (2020) reported the development of substituted 1,2,4-oxadiazole derivatives as potent anti-TB agents. nih.gov In vitro studies against M. tuberculosis H37Rv showed significant inhibition, with one compound demonstrating 92% inhibition at concentrations of 250 µg/mL and 100 µg/mL, and another showing 96% and 91% inhibition at the same respective concentrations. nih.gov

Other studies on related oxadiazole derivatives have also shown promising results. For example, 2-(2-naphthyloxymethyl)-5-phenoxymethyl-l,3,4-oxadiazole exhibited over 90% inhibition of M. tuberculosis H37Rv at a minimum inhibitory concentration (MIC) of 6.25 µg/mL. consensus.app Furthermore, various 1,3,4-oxadiazole derivatives have been identified as having significant anti-tubercular activity, with some compounds showing MIC values as low as 0.03 µM, which is more potent than some first-line anti-TB drugs. nih.gov The anti-mycobacterial activity is often linked to the presence of specific substitutions, such as dinitrobenzylsulfanyl groups. nih.gov

The table below presents the anti-tubercular activity of selected oxadiazole derivatives.

| Compound Series | Target Strain | Key Findings | Reference |

| Substituted 1,2,4-oxadiazole derivatives | M. tuberculosis H37Rv | Compound 2a: 92% inhibition at 250 & 100 µg/mL. Compound 2b: 96% & 91% inhibition at 250 & 100 µg/mL respectively. | nih.gov |

| 2-(2-naphthyloxymethyl)-5-phenoxymethyl-l,3,4-oxadiazole | M. tuberculosis H37Rv | >90% inhibition at MIC of 6.25 µg/mL. | consensus.app |

| Nitro-substituted 2-alkyl/aryl-5-benzylsulfanyl-1,3,4-thiadiazoles | M. tuberculosis | MIC as low as 0.03 µM for compound 29a. | nih.gov |

MIC: Minimum Inhibitory Concentration.

Nematicidal Activity (e.g., against Bursaphelenchus xylophilus)

Plant-parasitic nematodes, such as the pinewood nematode (Bursaphelenchus xylophilus), cause significant damage to agriculture and forestry. scialert.net The development of effective nematicides is crucial for managing these pests. nih.gov The 1,2,4-oxadiazole heterocycle is a key component of the commercial nematicide tioxazafen (B1208442) and has been a focus for the design of new nematicidal agents. mdpi.com

Several studies have demonstrated the potent nematicidal activity of 1,2,4-oxadiazole derivatives against B. xylophilus. In one study, a series of novel amide derivatives containing a 1,2,4-oxadiazole moiety were synthesized and evaluated. nih.gov Several of these compounds showed excellent nematicidal activity, with LC50 values against B. xylophilus ranging from 1.39 to 3.09 mg/L, significantly better than the commercial nematicide tioxazafen. nih.gov

Another study focused on 1,2,4-oxadiazole derivatives with a haloalkyl group at the 5-position. mdpi.com The compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099) (A1) exhibited excellent nematicidal activity against B. xylophilus, surpassing that of commercial nematicides like avermectin (B7782182) and fosthiazate. mdpi.com The mode of action for this compound was suggested to be through the acetylcholine (B1216132) receptor of the nematode. mdpi.com

The table below summarizes the nematicidal activity of selected 1,2,4-oxadiazole derivatives against Bursaphelenchus xylophilus.

| Compound Series | Target Nematode | Key Findings | Reference |

| Amide derivatives containing 1,2,4-oxadiazole | Bursaphelenchus xylophilus | LC50 values of 1.39-3.09 mg/L for compounds A7, A18, and A20-A22. | nih.gov |

| 5-(halomethyl)-3-aryl-1,2,4-oxadiazole derivatives | Bursaphelenchus xylophilus | Compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) showed excellent activity, higher than avermectin and fosthiazate. LC50 values for other analogs ranged from 2.6 to 89.9 µg/mL. | mdpi.com |

LC50: The lethal concentration required to kill 50% of the nematode population.

Molecular Mechanisms of Action

Elucidation of Specific Molecular Targets and Pathways

Derivatives of the 1,2,4-oxadiazole (B8745197) scaffold have been shown to interact with a range of molecular targets, leading to their diverse pharmacological effects. The introduction of a 4-fluorophenyl group at the 3-position is a common feature in many biologically active analogs.

One key molecular target is the acetylcholine (B1216132) receptor . Specifically, the derivative 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099) has been demonstrated to affect the acetylcholine receptor in the nematode Bursaphelenchus xylophilus. mdpi.com This interaction is believed to interfere with the nematode's ribosomes, ultimately causing cell death. mdpi.com

In the context of antiviral research, the SARS-CoV-2 main protease (Mpro) has been identified as a target. nih.gov A screening of an in-house chemical library identified a 3-phenyl-1,2,4-oxadiazole (B2793662) derivative as an inhibitor of Mpro's enzymatic activity. nih.gov Molecular docking studies suggest that the 1,2,4-oxadiazole ring forms a hydrogen bond within the S1 and S3/4 active pockets of the enzyme. nih.gov

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another significant target. frontiersin.org Certain 1,3,4-oxadiazole (B1194373) derivatives have been found to inhibit this pathway, which is often aberrantly activated in cancers like hepatocellular carcinoma. frontiersin.org The inhibition of this pathway blocks the phosphorylation of IκB and the p65 subunit, abrogating NF-κB's transcriptional activity. frontiersin.org

Other identified targets for 1,2,4-oxadiazole derivatives include Sirtuin 2 (Sirt2) , a type of histone deacetylase, and protein kinases involved in cell cycle regulation. nih.govmdpi.com For Sirt2 inhibition, a para-substituted phenyl ring at the 3rd position of the 1,2,4-oxadiazole ring is considered a crucial structural feature. nih.gov Furthermore, studies on pancreatic ductal adenocarcinoma cells suggest that these compounds can inhibit protein kinases, leading to cell cycle arrest. mdpi.com Derivatives have also been developed as inhibitors of Thymidylate Synthase (TS) , a key enzyme in DNA synthesis. nih.gov

Enzyme Inhibition Profiles and Binding Affinity

The interaction of 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives with various enzymes has been quantified, revealing a range of inhibitory activities. These interactions are often characterized by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the compound required to inhibit the enzyme's activity by 50%.

Derivatives have shown potent and selective inhibition of monoamine oxidase B (MAO-B) , a target for treating neurodegenerative disorders like Parkinson's disease. mdpi.com For instance, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole displayed an IC₅₀ value of 0.036 μM for MAO-B, while showing only weak inhibition of the MAO-A isoform (IC₅₀ = 150 μM). mdpi.com

In the field of Alzheimer's disease research, various 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their ability to inhibit butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) . nih.govnih.gov The inhibitory profiles of several analogs are detailed in the table below.

The epidermal growth factor receptor (EGFR) , a key enzyme in cell cycle control, is another target for these compounds. nih.govrsc.org Novel series of 1,2,4-oxadiazole derivatives have demonstrated robust inhibitory effects against the wild-type EGFR enzyme. nih.govrsc.org

Additionally, these compounds have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro) and Thymidylate Synthase (TS) . nih.govnih.gov A derivative of 3-phenyl-1,2,4-oxadiazole showed an IC₅₀ value of 5.27 μM against Mpro. nih.gov Another series of hybrid molecules exhibited significant TS inhibitory activity with IC₅₀ values ranging from 1.95 to 4.24 µM. nih.gov

| Compound Derivative | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 | mdpi.com |

| 5-(1-(4-fluorobenzyl)piperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | BuChE | 0.08 | nih.gov |

| 5-(1-benzylpiperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | BuChE | 0.31 | nih.gov |

| A 3-phenyl-1,2,4-oxadiazole derivative (16d) | SARS-CoV-2 Mpro | 5.27 | nih.gov |

| Quinoxaline-1,3,4-oxadiazole hybrid derivatives | Thymidylate Synthase (TS) | 1.95 - 4.24 | nih.gov |

| 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles | EGFR (wild-type) | Potent Inhibition | nih.govrsc.org |

Receptor Interaction and Modulation

Beyond enzyme inhibition, this compound derivatives interact with and modulate various cell surface and intracellular receptors.

A notable interaction is with the acetylcholine receptor . mdpi.com The derivative 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole acts on this receptor in nematodes, highlighting its potential as a nematicide. mdpi.com Other research has focused on developing 1,2,4-oxadiazole derivatives as highly potent and efficacious agonists for cortical muscarinic receptors , which are a type of acetylcholine receptor found in the central nervous system. acs.org

These compounds also function as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptor 4 (mGlu4) . nih.gov A series of 1,2,4-oxadiazole derivatives demonstrated mGlu4 PAM activity with half-maximal effective concentrations (EC₅₀) in the range of 282–656 nM. nih.gov These compounds were found to be selective for group III mGlu receptors, also modulating mGlu7 and mGlu8 receptors. nih.gov

Furthermore, certain 1,2,4-oxadiazole derivatives exhibit high binding affinity for sigma (σ) receptors . nih.gov For example, 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole showed a very high affinity and selectivity for the σ1 receptor, with a Ki value of 0.28 nM, compared to a Ki of 164 nM for the σ2 receptor. nih.gov The 1,2,4-oxadiazole ring is also a known scaffold for binding to other receptors like the 5-hydroxytryptamine1B/D (5-HT1B/D) receptor. nih.gov

| Compound Derivative | Receptor Target | Mode of Action/Affinity | Reference |

|---|---|---|---|

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Acetylcholine Receptor (Nematode) | Nematocidal activity via receptor interaction | mdpi.com |

| N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide | mGlu4 Receptor | Positive Allosteric Modulator (EC₅₀ = 282–656 nM) | nih.gov |

| 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole | σ1 Receptor | High Affinity (Ki = 0.28 nM) | nih.gov |

| General 1,2,4-oxadiazole derivatives | Cortical Muscarinic Receptors | Agonist | acs.org |

| General 1,2,4-oxadiazole derivatives | 5-HT1B/D Receptor | Binding/Inhibition | nih.gov |

Cellular and Subcellular Level Effects

The molecular interactions of this compound and its analogs translate into significant effects at the cellular and subcellular levels, primarily manifesting as cell cycle arrest and apoptosis.

In cancer cell lines, these compounds have been shown to induce cell cycle arrest , particularly in the G2-M phase. mdpi.com Studies on pancreatic ductal adenocarcinoma cells treated with a 1,3,4-oxadiazole derivative revealed a significant increase in the percentage of cells in the G2-M phase, from 23% to as high as 76%. mdpi.com This arrest prevents the cells from progressing through mitosis and leads to a decrease in cell proliferation.

A key subcellular effect is the induction of apoptosis , or programmed cell death. frontiersin.orgresearchgate.net The mechanism often involves the inhibition of the NF-κB signaling pathway. frontiersin.org Derivatives have been observed to decrease the phosphorylation of IκB (Ser 32) in the cytoplasm and p65 (Ser 536) in the nuclear extract of hepatocellular carcinoma cells. frontiersin.org This inhibition prevents the translocation of NF-κB to the nucleus, thereby blocking its anti-apoptotic transcriptional activity. frontiersin.org The downstream effects include the cleavage of Poly(ADP-ribose) polymerase (PARP) and the activation of caspase-3, both of which are hallmark indicators of apoptosis. frontiersin.org Caspase-3 activation is a critical step that integrates upstream death signals into the final execution phase of cell death. researchgate.net

At a more fundamental level, the interaction of derivatives like 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole with nematode ribosomes can interfere with protein synthesis, ultimately leading to cell death in these organisms. mdpi.com

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand how small molecules like 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives might interact with biological targets such as proteins or nucleic acids.

Studies on various 1,2,4-oxadiazole (B8745197) derivatives reveal common interaction patterns. For instance, in a study of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), docking simulations predicted that a nitrogen atom on the 1,2,4-oxadiazole ring forms a key hydrogen bond with the side-chain of a glutamine residue (Q192) in the enzyme's active site. nih.gov This highlights the oxadiazole ring's role as a hydrogen bond acceptor, a crucial feature for ligand-receptor binding.

Another prominent example is Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid), a drug that promotes the readthrough of premature stop codons. In silico studies investigating its mechanism of action have identified mRNA as its most likely target. nih.gov Using methods like Induced Fit Docking (IFD) and Quantum Polarized Ligand Docking (QPLD), researchers calculated the binding free energy (ΔGbind) of the Ataluren-mRNA complex to be between -21.26 and -22.05 kcal/mol, indicating a stable interaction. nih.gov

Furthermore, docking studies have been instrumental in developing 1,2,4-oxadiazole derivatives as inhibitors for other targets, including the Epidermal Growth Factor Receptor (EGFR) and as activators of Caspase-3, demonstrating the scaffold's versatility in targeting different proteins implicated in cancer. rsc.orgmdpi.com

| Derivative Class | Biological Target | Key Interaction Highlight | Reference |

|---|---|---|---|

| 3-Phenyl-1,2,4-oxadiazoles | SARS-CoV-2 Main Protease (Mpro) | Hydrogen bond formation between oxadiazole nitrogen and Q192 residue. | nih.gov |

| Ataluren (a 3,5-disubstituted 1,2,4-oxadiazole) | mRNA Premature Stop Codon | Calculated binding free energy (ΔGbind) of -21 to -22 kcal/mol. | nih.gov |

| 3,5-Diaryl-1,2,4-oxadiazoles | Caspase-3 (Activation) | Used to guide the design of novel apoptosis inducers. | mdpi.com |

| Complex 1,2,4-oxadiazoles | Epidermal Growth Factor Receptor (EGFR) | Inhibition of EGFR autophosphorylation, guiding anticancer drug design. | rsc.org |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. nih.gov For oxadiazole derivatives, DFT is commonly used to optimize the molecular geometry, providing the most stable three-dimensional structure, and to calculate various electronic properties. mdpi.comresearchgate.net

A detailed study on the related isomer, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, utilized the DFT/B3LYP method with a 6-311++G(d,p) basis set. ajchem-a.com This level of theory allows for accurate determination of bond lengths, bond angles, and dihedral angles. ajchem-a.comkbhgroup.in Such calculations are the foundation for subsequent analyses, including the examination of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. nih.govajchem-a.com The application of these well-established methods to this compound would yield precise information about its structural and electronic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

The relatively large energy gap of 4.4815 eV calculated for this related molecule suggests that compounds in this family possess good kinetic stability. ajchem-a.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It plots the electrostatic potential onto the constant electron density surface of the molecule. nih.gov Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. ajchem-a.com

In the analysis of the related isomer 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole , the MEP map revealed that the most negative potential was concentrated around the nitrogen atoms of the oxadiazole ring. ajchem-a.com This indicates that these nitrogen atoms are the most probable sites for electrophilic interactions, such as protonation or coordination to a metal ion. Conversely, the positive potential was localized around the hydrogen atoms. Such an analysis for this compound would similarly pinpoint its reactive centers, guiding the understanding of its intermolecular interactions. ajchem-a.comiaea.org

Global Reactivity Descriptors and Kinetic Stability Assessment

Chemical Hardness (η) measures the resistance to a change in electron distribution. A high value indicates greater stability.

Chemical Softness (S) is the reciprocal of hardness; soft molecules are more reactive.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

These parameters were calculated for the related isomer 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole , and the results confirmed its high kinetic stability, as indicated by a high chemical hardness value and a low softness value. ajchem-a.com

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5743 |

| Electron Affinity (A) | -ELUMO | 2.0928 |

| Electronegativity (χ) | (I + A) / 2 | 4.3335 |

| Chemical Hardness (η) | (I - A) / 2 | 2.2407 |

| Chemical Softness (S) | 1 / (2η) | 0.2231 |

Advanced Applications and Future Research Directions

Utility as Pharmacophore Components in Multi-Targeted Drug Design

The 1,2,4-oxadiazole (B8745197) nucleus, particularly when substituted with a fluorophenyl group, serves as a valuable component in the design of multi-targeted ligands. This approach aims to address complex diseases by modulating multiple biological targets simultaneously. For instance, derivatives of 1,2,4-oxadiazole are being investigated as multifunctional agents for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). nih.gov

In a notable study, a series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their potential to combat Alzheimer's disease through a multi-target strategy. nih.gov Several of these compounds demonstrated potent inhibition of both AChE and MAO-B, with some also exhibiting significant antioxidant activity. nih.gov The structure-activity relationship (SAR) studies revealed that the 3,5-disubstituted 1,2,4-oxadiazole core is well-tolerated for AChE inhibition. nih.gov Specifically, the presence of a benzyl (B1604629) moiety at the third position of the oxadiazole ring was associated with enhanced AChE inhibitory activity compared to phenyl or p-trifluoromethylphenyl groups. nih.gov

Furthermore, compounds featuring a 1,2,4-oxadiazole core have been identified as a new chemotype of farnesoid X receptor (FXR) antagonists. mdpi.com Interestingly, further exploration of this class of compounds has led to the discovery of molecules that also exhibit pregnane (B1235032) X receptor (PXR) agonistic activity, highlighting the potential for dual-target modulation. mdpi.com

Strategies for Overcoming Drug Resistance Mechanisms

The development of drug resistance is a major challenge in chemotherapy. The 1,2,4-oxadiazole scaffold has shown promise in the design of novel antiproliferative agents that are effective against drug-resistant cancer cell lines. nih.gov For example, a series of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles were designed and synthesized with the aim of developing agents with both anticancer and antiparasitic activity, a strategy that could help in rapidly tracking the development of new drugs for diseases with outdated chemotherapeutic options. nih.gov

In the context of cancer, certain 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxicity against various cancer cell lines. rsc.orgresearchgate.net Notably, some of these compounds have shown efficacy against the wild-type epidermal growth factor receptor (EGFR) while having lower potency against its mutant form, suggesting a potential strategy for developing selective inhibitors. rsc.org

Moreover, PET tracers incorporating a fluorinated moiety, akin to the 4-fluorophenyl group, can be utilized to probe biological mechanisms associated with drug resistance. For instance, the PET tracer (4S)-4-(3[18F]fluoropropyl)-l-glutamic acid ([18F]F-FSPG) can indicate the upregulation of antioxidant pathways in tumors, providing an early indicator of treatment response and potential resistance. nih.gov This suggests that a similarly labeled 3-(4-Fluorophenyl)-1,2,4-oxadiazole could be developed as a tool to study and potentially overcome drug resistance.

Exploration of Chemical Biology Tools and Probes

The this compound moiety is a valuable structural motif for the development of chemical biology tools and probes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The presence of the fluorine atom allows for radiolabeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope with a suitable half-life for PET imaging. symeres.com

A significant application in this area is the development of PET tracers for imaging neurofibrillary tangles composed of tau protein, a hallmark of Alzheimer's disease. nih.gov Researchers have designed and synthesized aza-fused tricyclic derivatives incorporating a 4-[¹⁸F]fluorophenyl group as PET tracers for this purpose. nih.govacs.org These tracers have shown desirable properties such as good brain uptake, fast clearance, and high affinity for native tau tangles, making them promising candidates for the in vivo diagnosis and monitoring of Alzheimer's disease progression. nih.govacs.org

Potential in Agricultural Applications (e.g., Plant Protection Agents)

While much of the research on this compound has focused on medicinal applications, the broader class of oxadiazole derivatives has shown significant potential in agriculture. mdpi.com Specifically, 1,3,4-oxadiazole (B1194373) derivatives have been developed as plant activators for controlling plant viral diseases, such as the tobacco mosaic virus (TMV). nih.gov These compounds can induce a plant's defense response and suppress viral biosynthesis. nih.gov

Furthermore, 1,3,4-oxadiazole derivatives have been investigated as antifungal agents for controlling maize diseases caused by pathogenic fungi like Exserohilum turcicum, Gibberella zeae, and Rhizoctonia solani. frontiersin.orgnih.gov The fungicidal activity of these compounds, coupled with their potential for novel mechanisms of action, makes them promising candidates for the development of new plant protection agents. Given the structural similarities, it is plausible that this compound and its derivatives could also exhibit valuable properties for agricultural applications, an area that warrants further investigation.

Applications in Materials Science (e.g., Crystalline Liquid Mesophases, OLEDs, Polymers, Optical Brighteners)

The unique electronic and photophysical properties of the oxadiazole ring make it a valuable component in the design of advanced materials. researchgate.net The 1,2,4-oxadiazole moiety, due to the presence of three heteroatoms, possesses a high dipole moment and polarizability, which can lead to greater optical anisotropy and birefringence in materials. nih.gov

One notable application is in the development of ferroelectric liquid crystals. nih.gov Novel biphenyl-substituted 1,2,4-oxadiazole derivatives have been synthesized that exhibit thermotropic liquid crystalline phases. nih.gov These materials have potential applications in displays and other optoelectronic devices.

In the realm of organic light-emitting diodes (OLEDs), 2,5-diaryl-1,3,4-oxadiazoles have been extensively studied as electron-transporting and emitting materials due to their high electron mobility and efficient fluorescence. rsc.orgresearchgate.net The structural features of these compounds make them good candidates for enhancing the performance and efficiency of OLED devices. rsc.orgresearchgate.net Given these properties, it is conceivable that polymers and small molecules incorporating the this compound unit could also find applications in OLEDs and as optical brighteners.

Role in Positron Emission Tomography (PET) Tracers

As briefly mentioned in section 7.3, the this compound structure is highly relevant to the development of PET tracers. PET is a non-invasive imaging technique that allows for the in vivo visualization of metabolic and biochemical processes. symeres.com The synthesis of PET tracers involves incorporating a positron-emitting radionuclide, such as fluorine-18, into a biologically active molecule. symeres.comradiopaedia.org

The 4-fluorophenyl group is an ideal feature for developing ¹⁸F-labeled PET tracers. nih.gov A key example is the development of [¹⁸F]FPND-4, an aza-fused tricyclic derivative with a 2-(4-[¹⁸F]fluorophenyl) group, for imaging tau neurofibrillary tangles in the brain. nih.govacs.org This tracer has demonstrated high affinity for tau tangles and favorable pharmacokinetic properties in preclinical studies, highlighting the potential of this chemical scaffold in the diagnosis of Alzheimer's disease. nih.govacs.org The development of such specific PET radiotracers is crucial for improving the diagnosis and understanding the pathology of neurodegenerative diseases. nih.gov

Unexplored Therapeutic Areas and Research Gaps

Despite the extensive research into the biological activities of 1,2,4-oxadiazole derivatives, there remain several unexplored therapeutic areas and research gaps for this compound.

While its potential in cancer and neurodegenerative diseases is being actively investigated, its efficacy in other areas where oxadiazoles (B1248032) have shown promise, such as antiviral, anti-inflammatory, and antidiabetic applications, is less clear. nih.govnih.gov The broad spectrum of biological activities associated with the 1,3,4-oxadiazole isomer, including antibacterial, antifungal, and antihypertensive properties, suggests that the 1,2,4-isomer may also have untapped potential in these areas. mdpi.comnih.gov

A significant research gap is the direct investigation of the parent compound, this compound, in many of the advanced applications discussed. Much of the current literature focuses on more complex derivatives. A systematic evaluation of the parent compound's biological and material properties could provide a valuable baseline for future drug design and material development.

Furthermore, while the multi-target potential of this scaffold is recognized, a comprehensive exploration of all possible synergistic activities has not been undertaken. For instance, combining its potential anticancer effects with anti-inflammatory or anti-angiogenic properties in a single molecule could lead to more effective cancer therapies. The development of novel synthetic methodologies to create diverse libraries of this compound derivatives would facilitate the exploration of these uncharted therapeutic landscapes. researchgate.net

Q & A

Q. Advanced

- Multiwfn analyzes electrostatic potential (ESP) maps and electron localization functions (ELF) to predict reactive sites (e.g., nucleophilic oxadiazole oxygen) .

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) model solvent effects on UV-Vis spectra or charge transfer interactions, critical for photodynamic therapy applications .

Benchmarking against experimental data (e.g., X-ray bond lengths) validates computational models.

How can contradictory data on substituent effects in oxadiazole isomers be resolved?

Advanced

Contradictions arise from isomeric differences (e.g., 1,2,4- vs. 1,3,4-oxadiazoles) altering hydrogen-bonding capacity and lipophilicity. Strategies include:

- Comparative solubility studies (logP measurements).

- Crystallographic analysis to correlate steric effects with bioactivity .

Meta-analyses of published IC values across isomer pairs can identify trends obscured by assay variability.

What methodologies identify molecular targets of this compound in anticancer studies?

Q. Advanced

- Photoaffinity labeling with probes (e.g., biotin-tagged derivatives) isolates target proteins via pull-down assays and LC-MS/MS identification (e.g., TIP47 in apoptosis induction) .

- Kinase profiling panels assess selectivity against 100+ kinases, with hit validation via siRNA knockdown or CRISPR-Cas9.

How are oxadiazole-metal complexes synthesized, and what are their applications?

Advanced

Synthesis involves refluxing oxadiazole ligands (e.g., 3-pyridyl derivatives) with metal salts (e.g., NiCl, CuSO) in ethanol/water. Characterization via cyclic voltammetry and EPR spectroscopy reveals redox activity relevant to catalysis or antimicrobial action. Applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.